molecular formula C8H8N4 B1471819 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 1368362-13-3

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1471819
CAS No.: 1368362-13-3
M. Wt: 160.18 g/mol
InChI Key: OZZBBMRKVNULJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-imidazo[1,2-b]pyrazole compounds often involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .

Scientific Research Applications

Facile Synthesis Approaches 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile and related derivatives are utilized in various synthetic applications. A notable method includes the sequential one-pot synthetic approach for the facile synthesis of 1H-imidazo[1,2-b]pyrazoles, showcasing a green-compatible, operationally simple protocol for constructing a diverse library of imidazo[1,2-b]pyrazoles with yields up to 83% (Demjén et al., 2014). Another research highlights the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles via cyclocondensation, presenting a good yield and showcasing the compound's versatility in chemical synthesis (Khalafy et al., 2014).

Antioxidant and Antimicrobial Activities Compounds related to this compound demonstrate significant biological activities. A study synthesizing various derivatives showed notable antioxidant and antimicrobial activities, indicating the potential for therapeutic applications. The study also involved quantitative structure–activity relationships and molecular docking to understand the activities of the compounds, with some showing high activity against pathogens like Staphylococcus aureus and Candida albicans (Bassyouni et al., 2012).

Structural and Pharmacological Potential The synthesis and structural analysis of this compound derivatives reflect their structural diversity and potential applications in medicinal chemistry. For instance, the synthesis and crystal structure analysis of certain derivatives provide insights into their molecular configuration, aiding in the design of compounds with desired properties (Li et al., 2009). Moreover, these compounds' potential as bronchodilators without adverse CNS effects indicates their therapeutic promise in conditions like asthma (Bonnet et al., 1992).

Biochemical Analysis

Biochemical Properties

1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The inhibition of α-glucosidase can lead to a reduction in glucose absorption, making this compound a potential candidate for managing diabetes. Additionally, this compound interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and π-π stacking interactions, which can affect gene expression and cellular processes .

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it can induce apoptosis in cancer cells, making it a potential anticancer agent . Furthermore, this compound can affect the production of reactive oxygen species (ROS), which play a crucial role in cellular signaling and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, either inhibiting or activating their function . For instance, its inhibition of α-glucosidase is achieved through competitive binding at the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity . These effects are particularly evident in in vitro studies, where the compound’s impact on cell cultures can be monitored over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and the levels of certain metabolites, influencing overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can localize to various cellular compartments, depending on its interactions with intracellular proteins and organelles . This localization can affect the compound’s activity and function, as well as its accumulation in specific tissues.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which can influence its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production . These localization patterns are crucial for understanding the compound’s mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-ethylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-11-3-4-12-8(11)7(5-9)6-10-12/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZBBMRKVNULJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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